H-Phe-leu-oet hcl
Description
Properties
Molecular Formula |
C17H27ClN2O3 |
|---|---|
Molecular Weight |
342.9 g/mol |
IUPAC Name |
ethyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C17H26N2O3.ClH/c1-4-22-17(21)15(10-12(2)3)19-16(20)14(18)11-13-8-6-5-7-9-13;/h5-9,12,14-15H,4,10-11,18H2,1-3H3,(H,19,20);1H/t14-,15-;/m0./s1 |
InChI Key |
BRJIVOCIFONKOO-YYLIZZNMSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)N.Cl |
Canonical SMILES |
CCOC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)N.Cl |
sequence |
FL |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to L-Phenylalanyl-L-Leucine Ethyl Ester Hydrochloride (H-Phe-Leu-OEt • HCl)
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with the dipeptide derivative, L-Phenylalanyl-L-Leucine ethyl ester hydrochloride (H-Phe-Leu-OEt • HCl). It provides an in-depth exploration of its core chemical properties, detailed protocols for analytical characterization, and best practices for handling and storage, ensuring both scientific integrity and practical applicability.
Compound Overview: Structure and Physicochemical Properties
L-Phenylalanyl-L-Leucine ethyl ester hydrochloride is a dipeptide composed of L-phenylalanine and L-leucine, with the C-terminus of the leucine residue protected as an ethyl ester. It is supplied as a hydrochloride salt to enhance its stability and solubility in aqueous media. This compound is a valuable building block in peptide synthesis and serves as a substrate in various biochemical assays.
Chemical Structure and Identity
The structure consists of a phenylalanine residue linked via a peptide bond to a leucine residue, which is subsequently esterified with ethanol. The free N-terminal amine of the phenylalanine is protonated in the presence of hydrochloric acid.
Systematic Name: (S)-Ethyl 2-((S)-2-amino-3-phenylpropanamido)-4-methylpentanoate hydrochloride[1]
Diagram 1: Chemical Structure of H-Phe-Leu-OEt • HCl
A 2D representation of the H-Phe-Leu-OEt • HCl molecule.
Physicochemical Data
The key quantitative properties of H-Phe-Leu-OEt • HCl are summarized below. This data is critical for accurate experimental design, including molar concentration calculations, solvent selection, and analytical method development.
| Property | Value | Source |
| CAS Number | 88767-10-6 | [1] |
| Molecular Formula | C₁₇H₂₇ClN₂O₃ | [1] |
| Molecular Weight | 342.86 g/mol | [1] |
| Appearance | Typically a white to off-white solid or powder. | General Knowledge |
| Solubility | Soluble in water, methanol, and ethanol. | General Knowledge |
Analytical Characterization Protocols
Ensuring the purity and identity of H-Phe-Leu-OEt • HCl is paramount for the reliability and reproducibility of experimental outcomes. A multi-pronged analytical approach using orthogonal techniques is strongly recommended. This section provides validated, field-proven methodologies for its characterization.
Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for determining the purity of peptides. The method separates the main compound from any impurities, such as deletion sequences or diastereomers, based on hydrophobicity.
Diagram 2: General Workflow for HPLC Purity Analysis
A standard workflow for the purity analysis of a peptide sample.
Expertise & Causality: The choice of a C18 column is based on the hydrophobic nature of the phenylalanine and leucine side chains. A gradient elution from a weak aqueous solvent (Mobile Phase A) to a strong organic solvent (Mobile Phase B) is necessary to first retain the peptide and then elute it in a sharp peak, while separating it from more or less hydrophobic impurities. Trifluoroacetic acid (TFA) is used as an ion-pairing agent; it sharpens peaks and improves resolution by forming a neutral ion-pair with the positively charged peptide, which enhances its interaction with the stationary phase. UV detection at 214-220 nm is optimal for detecting the peptide backbone's amide bonds.
Self-Validating Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).
-
Gradient: A linear gradient, for instance, from 10% to 90% B over 20 minutes, is a robust starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Sample Preparation: Accurately weigh and dissolve the peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is calculated by determining the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides a precise measurement of the molecular weight of the compound, confirming its identity. Electrospray Ionization (ESI) is the preferred method for polar molecules like peptides.
Expertise & Causality: ESI is a soft ionization technique that allows the protonated molecule [M+H]⁺ to be observed with minimal fragmentation, making it ideal for confirming the intact mass. The expected monoisotopic mass for the free base (C₁₇H₂₆N₂O₃) is 306.19, so the protonated species [M+H]⁺ should be observed at an m/z of approximately 307.20.
Self-Validating Protocol:
-
Instrumentation: An ESI-equipped mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Sample Infusion: The sample, typically diluted from the HPLC eluent or prepared in a suitable solvent like 50:50 acetonitrile:water with 0.1% formic acid, is introduced directly into the mass spectrometer.
-
Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the most abundant ion with the theoretical m/z of the protonated molecule [M+H]⁺.
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of all protons in the molecule, allowing for unambiguous structural confirmation.
Expertise & Causality: The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the phenylalanine ring, the alpha-protons of both amino acids, the side-chain protons of leucine, and the ethyl ester group. The integration of these signals should correspond to the number of protons in each environment, and their splitting patterns (multiplicity) will confirm the connectivity of the atoms. For instance, the ethyl group should appear as a characteristic quartet and triplet. While a full assignment is complex, key reporter signals can quickly confirm the structure. A suitable solvent like DMSO-d₆ is used as it effectively dissolves the peptide salt and its residual proton signal does not obscure key regions of the spectrum.
Representative ¹H NMR Data (in DMSO-d₆):
-
Aromatic protons (Phe): ~7.2-7.4 ppm (multiplet, 5H)
-
Amide NH (Leu): ~8.0-8.5 ppm (doublet, 1H)
-
Alpha-protons (Phe, Leu): ~4.2-4.6 ppm (multiplets, 2H)
-
Ethyl ester CH₂: ~4.0 ppm (quartet, 2H)
-
Phenylalanine β-CH₂: ~2.7-3.1 ppm (multiplet, 2H)
-
Leucine side chain (β-CH₂, γ-CH): ~1.4-1.7 ppm (multiplets, 3H)
-
Ethyl ester CH₃: ~1.1 ppm (triplet, 3H)
-
Leucine δ-CH₃: ~0.8-0.9 ppm (doublets, 6H)
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity and stability of peptide reagents.
Trustworthiness: Peptide hydrochlorides are often hygroscopic, meaning they can absorb moisture from the air. This can reduce the actual peptide content per unit weight and may promote degradation over time. Therefore, stringent storage protocols are necessary.
-
Storage: For long-term storage, the lyophilized powder should be stored at -20°C or colder in a tightly sealed container with a desiccant.[2] For short-term use, storage at 2-8°C is acceptable.
-
Handling: Before opening, the container should be allowed to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the cold powder.[3][4] Always use gloves and appropriate personal protective equipment (PPE), such as safety glasses and a lab coat, when handling the solid material.[5]
-
Solutions: Peptide solutions have limited stability.[2] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, solutions should be prepared in a sterile buffer, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or colder.[2]
Applications in Research and Development
H-Phe-Leu-OEt • HCl is primarily used as:
-
A building block in solution-phase or solid-phase peptide synthesis (SPPS) for creating larger, more complex peptides.
-
A substrate for studying the activity and specificity of proteases and peptidases.
-
A reference standard in analytical method development for the detection and quantification of dipeptides.
References
-
H-Phe-Leu-OEt.HCl. Next Peptide. [Link]
-
Peptide Handling, dissolution & Storage. NIBSC. [Link]
-
Laboratory Safety Guidelines for Peptide Handling. Biovera Research. [Link]
-
Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]
Sources
Technical Guide: Storage & Stability of H-Phe-Leu-OEt HCl
[1][2]
Executive Summary
H-Phe-Leu-OEt HCl is a dipeptide ethyl ester salt.[1][2] Unlike longer oligopeptides, dipeptide esters possess a specific, rapid degradation pathway: diketopiperazine (DKP) formation .[1] Consequently, this compound is significantly less stable than its free acid or amide counterparts.[2]
| Parameter | Specification |
| Optimal Storage | -20°C (Long-term), Desiccated, Inert Gas (Ar/N₂) |
| Shelf Life | 12 Months (at -20°C); <48 Hours (in solution at RT) |
| Primary Threat | Cyclization (DKP formation) driven by moisture and pH > 6.0 |
| CAS Number | 88767-10-6 |
| Molecular Formula | C₁₇H₂₆N₂O₃[1][3][4][5] · HCl |
Chemical Identity & Vulnerability Analysis[1][2]
To preserve H-Phe-Leu-OEt HCl, one must understand why it degrades.[1][2] The molecule contains two bulky hydrophobic side chains (Phenylalanine and Leucine) and an ethyl ester C-terminus.[1][2]
The "Hidden Killer": Diketopiperazine (DKP) Formation
The primary failure mode for dipeptide esters is not simple hydrolysis, but aminolysis-driven cyclization .[1][2] The N-terminal amine (once deprotonated or in equilibrium) attacks the C-terminal ester carbonyl.[1][2] This intramolecular reaction releases ethanol and forms a stable, cyclic diketopiperazine ring (Cyclo(Phe-Leu)).[1][2]
Key Insight: This reaction is entropically favored (forming a 6-membered ring) and can occur even in the solid state if moisture is present to facilitate proton transfer.[1][2]
Degradation Pathway Visualization
The following diagram illustrates the competing degradation pathways. Note that Pathway A (Cyclization) is often faster than Pathway B (Hydrolysis) under neutral conditions.[1]
Caption: Figure 1. Degradation kinetics of H-Phe-Leu-OEt. Pathway A (Red) represents the rapid, irreversible formation of DKP, the primary stability risk.
Storage Protocols (The "Gold Standard")
Do not treat this compound like a generic amino acid. Follow this self-validating protocol to maximize shelf life.
Solid State Storage Workflow
-
Arrival: Immediately transfer the vial to a desiccator to equilibrate to room temperature before opening. Why? To prevent condensation on the cold glass, which introduces the moisture required for DKP formation.
-
Aliquot: Divide the bulk powder into single-use aliquots in amber glass vials.
-
Atmosphere: Purge headspace with dry Argon or Nitrogen.[1][2]
-
Seal: Parafilm is insufficient. Use teflon-lined caps and secondary containment (Ziploc with desiccant packs).[2]
-
Temperature: Store at -20°C .
Solution Handling (Critical)
H-Phe-Leu-OEt HCl is unstable in solution.
-
Solvent Choice: Use anhydrous organic solvents (DMF, DMSO) for stock solutions.[1]
-
pH Management: Avoid neutralizing the HCl salt until the exact moment of reaction. Maintaining the acidic environment (protonated amine,
) prevents the nucleophilic attack on the ester. -
Lifespan: Use aqueous solutions immediately.[1][2] Discard unused aqueous portions.[2]
Stability Data Table
| Condition | Estimated Stability | Observation/Risk |
| Solid, -20°C, Desiccated | 12–24 Months | Stable.[1][2] White crystalline powder.[1][2][5] |
| Solid, +4°C, Desiccated | 3–6 Months | Slow DKP formation possible.[1] |
| Solid, +25°C, Ambient Air | < 1 Month | Hygroscopic clumping; yellowing indicates degradation.[1] |
| Solution, pH 7.0 (Aq) | < 6 Hours | Rapid precipitation of insoluble DKP.[1] |
| Solution, pH 2.0 (Aq) | 24–48 Hours | Acid stabilizes the amine, slowing cyclization.[1] |
Quality Control & Self-Validation
Researchers should establish a "Go/No-Go" QC check before using stored material in critical assays.[2]
Visual Inspection (The "Clump Test")
-
Fail: Powder appears gummy, sticky, or has formed a hard "puck" at the bottom of the vial. This indicates moisture absorption and likely conversion to the DKP or free acid.[2]
Analytical Verification (HPLC)
If the compound has been stored for >6 months, run a gradient HPLC check.[2]
References
-
Steinberg, S., & Bada, J. L. (1981).[1][2] Diketopiperazine formation during investigations of amino acid racemization in dipeptides.[1][2][6] Science, 213(4507), 544–545.[1][2] Retrieved from [Link]
-
Goolcharran, C., & Borchardt, R. T. (1998).[1][2] Kinetics and mechanism of diketopiperazine formation. Journal of Pharmaceutical Sciences, 87(3), 283–288.[1][2] Retrieved from [Link]
Sources
- 1. L -Phenylalanine ethyl ester 99 3182-93-2 [sigmaaldrich.com]
- 2. novachem.com [novachem.com]
- 3. L-Phenylalanine ethyl ester hydrochloride(3182-93-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 205430500 [thermofisher.com]
- 6. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Controlled Neutralization of H-Phe-Leu-OEt HCl with DIPEA
Part 1: Executive Summary & Strategic Directive
Objective: To safely neutralize the hydrochloride salt of L-Phenylalanyl-L-Leucine Ethyl Ester (H-Phe-Leu-OEt·HCl) using N,N-Diisopropylethylamine (DIPEA) without inducing cyclization or racemization.
Critical Warning: The neutralization of dipeptide esters like H-Phe-Leu-OEt is time-critical . Unlike single amino acid esters, dipeptide esters possess both a free amine (after neutralization) and an internal ester electrophile.
-
Risk: Upon neutralization, the free N-terminal amine can intramolecularly attack the C-terminal ester, forming a Diketopiperazine (DKP) derivative (cyclo-Phe-Leu). This reaction is irreversible and destroys the peptide chain.[1]
-
Directive: Do not isolate the free base. Perform neutralization in situ immediately prior to or concurrent with the subsequent coupling reaction.
Part 2: Chemical Logic & Mechanism[1]
The Acid-Base Equilibrium
The objective is to deprotonate the ammonium salt (
-
Substrate: H-Phe-Leu-OEt·HCl (pKa of N-terminus
7.5 – 8.0). -
Base: DIPEA (pKa of conjugate acid
10.5 – 11.0). -
Thermodynamics: The
ensures the equilibrium lies heavily to the right (free amine formation).
The DKP Trap (The "Why" Behind the Protocol)
The stability of H-Phe-Leu-OEt depends entirely on protonation.
-
Acidic State (HCl salt): The ammonium group is non-nucleophilic. The molecule is stable.
-
Neutral State (Free Base): The amine is nucleophilic. In a dipeptide, the amine is spatially positioned 6 atoms away from the ester carbonyl. This allows for a favored 6-membered ring formation (Diketopiperazine).[2]
Steric Considerations:
-
DIPEA: We select DIPEA over Triethylamine (TEA) because DIPEA is sterically hindered (two isopropyl groups). It acts as a base but is non-nucleophilic, preventing it from attacking activated acylating agents in subsequent steps.
Mechanistic Visualization
The following diagram illustrates the safe neutralization pathway versus the destructive DKP pathway.
Caption: Figure 1. Kinetic competition between productive coupling (Pathway A) and destructive cyclization (Pathway B).
Part 3: Experimental Protocol
Reagents & Equipment
| Component | Specification | Purpose |
| Solvent | DMF (Anhydrous) or DCM | DMF promotes faster coupling; DCM reduces racemization risk.[3] |
| Base | DIPEA (Biotech Grade, 99.5%+) | Neutralization. Must be free of secondary amines. |
| Substrate | H-Phe-Leu-OEt·HCl | Target molecule.[4][5] |
| Indicator | Moist pH paper (range 6-10) | External validation of basicity. |
Protocol A: In Situ Neutralization (Recommended)
Use this protocol when coupling the dipeptide to a new amino acid (e.g., Boc-Xaa-OH).
Step 1: Preparation of the Electrophile
-
Dissolve the carboxylic acid component (e.g., Boc-Ala-OH) and the coupling reagent (e.g., HBTU or HATU) in anhydrous DMF.
-
Add 1.0 equivalent of DIPEA to activate the carboxylate.
-
Stir for 2–5 minutes at 0°C.
Step 2: Controlled Neutralization of H-Phe-Leu-OEt
-
In a separate vial, suspend H-Phe-Leu-OEt·HCl (1.0 eq) in minimal DMF.
-
Cool this suspension to 0°C . Cold temperature significantly slows DKP formation.
-
Add DIPEA (1.0 eq) dropwise.[5]
-
Note: The suspension should clear as the salt dissolves and becomes the free base.
-
-
IMMEDIATELY (< 30 seconds) transfer this solution into the activated carboxylic acid mixture from Step 1.
Step 3: pH Adjustment & Reaction
-
Once combined, check the pH by spotting a micro-drop onto moist pH paper.
-
The apparent pH should be 8–9 .
-
If acidic (pH < 7), add DIPEA in 0.5 eq increments.
-
Caution: Do not exceed pH 9. Excess base promotes racemization of the Phenylalanine alpha-carbon [1].
-
Protocol B: Isolation (High Risk - Only if strictly required)
Use only if you must isolate the free base for analysis. Work fast.
-
Dissolve H-Phe-Leu-OEt·HCl in DCM at 0°C .
-
Add 5% aqueous
or saturated (cold). -
Shake vigorously for 30 seconds.
-
Separate layers immediately.
-
Dry organic layer over
at 0°C. -
Use immediately. Do not store. Storage >1 hour leads to significant DKP formation.
Part 4: Validation & Troubleshooting
Self-Validating the Neutralization
How do you know the neutralization worked without destroying the sample?
-
Visual Check: The H-Phe-Leu-OEt·HCl salt is typically less soluble in DCM than the free base. A cloudy suspension turning clear upon DIPEA addition indicates successful deprotonation.
-
The "fuming" test: If using DCM, the headspace of the HCl salt bottle may fume slightly. The neutralized solution will smell distinctively of the amine (fishy) and DIPEA.
Detecting Failure (DKP Formation)
If the coupling yield is low, check for DKP.
-
LC-MS: Look for a mass peak of
.-
H-Phe-Leu-OEt MW: ~306.4
-
Cyclo-Phe-Leu (DKP) MW: ~260.3
-
-
NMR: The DKP proton signals are distinct. The ester ethyl group signals (quartet ~4.1 ppm, triplet ~1.2 ppm) will disappear.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield / Precipitate | DKP Formation | Reduce time between neutralization and coupling. Keep at 0°C. |
| Racemization (D-Phe) | Excess Base / High pH | Use exactly 1.0 eq DIPEA for neutralization.[5] Ensure pH |
| Incomplete Reaction | Salt not neutralized | Check pH. Ensure DIPEA quality (it can absorb |
Part 5: References
-
Carpino, L. A. (1993). Racemization during the synthesis of peptides.[1][6][7][8] Journal of the American Chemical Society.[7]
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Dipeptides. Journal of Pharmaceutical Sciences.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][3][5][8][9][10] Chemical Reviews.
-
Sigma-Aldrich. DIPEA Product Specification and Handling.
Sources
- 1. peptide.com [peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. benchchem.com [benchchem.com]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. chempep.com [chempep.com]
- 9. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
Topic: A Comprehensive Guide to the Development and Validation of a Stability-Indicating RP-HPLC Method for H-Phe-Leu-OEt HCl Analysis
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a detailed, science-first guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of the dipeptide ethyl ester, L-Phenylalanyl-L-leucine ethyl ester hydrochloride (H-Phe-Leu-OEt HCl). Moving beyond a simple protocol, this document elucidates the fundamental principles and systematic workflow underpinning the method's creation. We detail a stability-indicating assay that is specific, accurate, precise, and robust, making it suitable for quality control, stability studies, and research applications in pharmaceutical and biotechnological laboratories. The causality behind experimental choices, from column chemistry to mobile phase optimization, is explained to empower researchers to adapt and troubleshoot the method effectively.
Introduction: The Analytical Imperative for Dipeptide Intermediates
H-Phe-Leu-OEt HCl is a dipeptide derivative of significant interest in synthetic peptide chemistry, often serving as a crucial intermediate in the synthesis of larger, more complex peptide-based active pharmaceutical ingredients (APIs). The purity and stability of such intermediates are paramount, as impurities can propagate through the synthetic route, compromising the final API's efficacy and safety. Consequently, a well-characterized and reliable analytical method is not merely a procedural requirement but a cornerstone of quality assurance in drug development.
The objective of this guide is to present a systematic and scientifically grounded approach to developing a stability-indicating RP-HPLC method for H-Phe-Leu-OEt HCl. We will dissect the strategic decisions involved in method development, provide a detailed operational protocol, and discuss the principles of method validation in accordance with international regulatory standards.
Foundational Principles & Method Development Strategy
A robust analytical method is not discovered by chance; it is engineered. The foundation of this process lies in understanding the physicochemical properties of the analyte and applying fundamental chromatographic principles.
Analyte Characterization: H-Phe-Leu-OEt HCl
A successful HPLC method is built upon a thorough understanding of the analyte's molecular characteristics.
-
Structure and Hydrophobicity: H-Phe-Leu-OEt HCl is comprised of a hydrophobic phenylalanine residue (containing a phenyl ring), a hydrophobic leucine residue, and an ethyl ester group. This inherent hydrophobicity makes it an ideal candidate for reversed-phase chromatography, where it will interact strongly with a non-polar stationary phase.
-
UV Absorbance: The phenyl ring in the phenylalanine residue provides a strong chromophore, allowing for sensitive detection using a standard UV-Vis detector. The maximum absorbance (λ_max) for the phenyl group is typically around 254-260 nm, providing a logical starting point for wavelength selection.
-
Ionic Nature: As a hydrochloride salt with a free N-terminal amine, the molecule will be positively charged at acidic pH values (pH < pKa of the amine group, ~7-8). Operating the mobile phase at a low pH (e.g., pH 2-3) ensures the analyte is in a single, protonated state. This suppresses the silanol interactions on the silica-based column, leading to improved peak shape and reproducibility.
Chromatographic Strategy: The "Why" Behind the Choices
-
Mode of Chromatography: Reversed-phase (RP) HPLC is the unequivocal choice. The analyte's hydrophobicity ensures sufficient retention on a non-polar stationary phase, allowing for effective separation from more polar starting materials or degradation products.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and serves as the optimal starting point. Its dense hydrophobic character provides the necessary retention for the dipeptide. A modern, end-capped, high-purity silica C18 column is recommended to minimize peak tailing caused by residual silanol interactions.
-
Mobile Phase Composition:
-
Aqueous Component: Deionized water with a pH modifier is essential. Trifluoroacetic acid (TFA) at a low concentration (0.1%) is an excellent choice. It serves two critical functions:
-
pH Control: It maintains a low pH (~2.5), ensuring the consistent protonation of the analyte and minimizing silanol interactions.
-
Ion-Pairing Agent: The trifluoroacetate anion can form an ion pair with the positively charged analyte, which can further improve peak shape and retention.
-
-
Organic Modifier: Acetonitrile (ACN) is selected over methanol due to its lower viscosity (resulting in lower backpressure) and superior UV transparency at lower wavelengths. The percentage of ACN will be optimized to achieve the desired retention time.
-
Method Development Workflow
The development process follows a logical, multi-step approach to achieve the desired chromatographic performance.
Caption: Systematic workflow for HPLC method development.
Optimized HPLC Method & Protocol
This section details the finalized, optimized method derived from the development strategy outlined above.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).
-
Chromatographic Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Chemicals:
-
Acetonitrile (ACN), HPLC grade.
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Water, HPLC grade or deionized to 18.2 MΩ·cm.
-
H-Phe-Leu-OEt HCl reference standard.
-
Final Chromatographic Conditions
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA (v/v) in Water |
| Mobile Phase B | 0.1% TFA (v/v) in Acetonitrile |
| Gradient Program | 0-2 min: 30% B, 2-12 min: 30% to 70% B, 12-13 min: 70% to 30% B, 13-18 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 257 nm |
| Run Time | 18 minutes |
| Expected RT | Approximately 8.5 minutes |
Step-by-Step Protocols
Protocol 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of TFA to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Mix thoroughly.
-
Mobile Phase B (Organic): Add 1.0 mL of TFA to a 1 L volumetric flask. Dilute to the mark with HPLC-grade ACN. Mix thoroughly.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath before use.
Protocol 2: Standard and Sample Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of H-Phe-Leu-OEt HCl reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample to be analyzed at a target concentration of 0.1 mg/mL using the same diluent.
Protocol 3: System Suitability Testing (SST)
Before initiating any sample analysis, the system's performance must be verified.
-
Equilibrate the HPLC system with the mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the Working Standard Solution (0.1 mg/mL).
-
Calculate the system suitability parameters. The system is deemed ready for analysis if the following criteria are met.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, indicating good column performance. |
| Theoretical Plates (N) | ≥ 5000 | Measures column efficiency and the sharpness of the peak. |
| %RSD of Peak Area | ≤ 1.0% for n=5 injections | Demonstrates the precision and reproducibility of the injector and pump. |
Method Validation Principles (ICH Q2(R1))
While a full validation study is beyond the scope of this note, a trustworthy protocol must be designed with validation in mind. The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
-
Specificity/Selectivity: This is demonstrated by analyzing a placebo and spiked samples. A forced degradation study (exposing the analyte to acid, base, oxidative, thermal, and photolytic stress) should be performed to prove that degradation product peaks do not co-elute with the main analyte peak, thus confirming the method is "stability-indicating".
-
Linearity: The method's linearity should be assessed over a range of concentrations, typically from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by analyzing samples with known concentrations (e.g., spiked placebo) at different levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Assessed through multiple analyses of the same sample on the same day.
-
Intermediate Precision: Assessed by analyzing the sample on different days, with different analysts, or on different instruments. The %RSD for both should be ≤ 2.0%.
-
-
Robustness: The method's reliability is tested by making small, deliberate variations in parameters like column temperature (±2 °C), mobile phase pH (±0.2), and flow rate (±0.1 mL/min). The system suitability parameters should remain within the acceptance criteria.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing (T > 1.5) | 1. Column degradation. 2. Silanol interactions. 3. Sample overload. | 1. Replace the column. 2. Ensure mobile phase pH is low (~2.5). 3. Reduce injection concentration/volume. |
| Retention Time (RT) Drift | 1. Inconsistent mobile phase composition. 2. Column temperature fluctuation. 3. Pump malfunction. | 1. Prepare fresh mobile phase. 2. Ensure the column oven is stable at 30 °C. 3. Check pump seals and purge the system. |
| Ghost Peaks | 1. Contamination in mobile phase or diluent. 2. Carryover from previous injections. | 1. Use high-purity solvents. 2. Implement a robust needle wash program in the autosampler method. |
| Low Peak Area | 1. Incorrect standard/sample concentration. 2. Injection error. | 1. Verify all dilutions and weighings. 2. Check the autosampler for air bubbles in the syringe. |
Conclusion
This application note has detailed a comprehensive and robust RP-HPLC method for the analysis of H-Phe-Leu-OEt HCl. By grounding the protocol in fundamental chromatographic theory and a systematic development workflow, we have established a method that is not only reliable but also readily transferable and troubleshootable. The specified conditions and protocols provide a solid foundation for quality control and stability assessment in any laboratory working with this or structurally similar dipeptide intermediates. Adherence to the outlined system suitability and validation principles will ensure data of the highest quality and integrity.
References
-
International Council for Harmonisation (ICH). Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. ICH. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]
-
Agilent Technologies. The Role of TFA in Reversed-Phase HPLC of Peptides and Proteins. Agilent. [Link]
-
International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]
Application Note & Protocol: High-Purity Recrystallization of H-Phe-Leu-OEt HCl
Abstract
This guide provides a comprehensive framework for the purification of the dipeptide ethyl ester hydrochloride, H-Phe-Leu-OEt HCl, via recrystallization. As a crucial intermediate in peptide synthesis and drug development, achieving high purity is paramount. This document moves beyond a simple list of steps to explain the underlying chemical principles governing solvent selection and crystallization dynamics. We present two detailed, field-proven protocols—a single-solvent and a dual-solvent (solvent/anti-solvent) system—along with a systematic approach to solvent screening and troubleshooting common issues such as oiling out. This application note is designed for researchers, chemists, and drug development professionals seeking to establish a robust and reproducible purification workflow.
Introduction: The Rationale for Recrystallization
H-Phe-Leu-OEt HCl is a dipeptide derivative commonly used as a building block in the synthesis of more complex peptide structures. Following its synthesis, the crude product is often contaminated with unreacted starting materials, coupling reagents, and side-products. Recrystallization is a powerful and economical purification technique for crystalline solids that leverages differences in solubility between the target compound and its impurities in a given solvent or solvent system.[1]
The fundamental principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, and then to allow the solution to cool.[1] As the temperature decreases, the solubility of the target compound drops, forcing it to crystallize out of the solution. Ideally, impurities remain dissolved in the solvent (mother liquor) due to their lower concentration.[2] This process, when optimized, yields a product of significantly higher purity.
This guide will detail two primary recrystallization strategies:
-
Single-Solvent Recrystallization: Utilizes a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.
-
Solvent/Anti-Solvent Recrystallization: Employs a "good" solvent to fully dissolve the compound, followed by the controlled addition of a miscible "poor" solvent (anti-solvent) to induce precipitation.
Guiding Principles: Physicochemical Properties & Solvent Selection
The molecular structure of H-Phe-Leu-OEt HCl dictates its solubility and, consequently, the choice of an appropriate recrystallization solvent system.
-
Polarity: As the hydrochloride salt of a dipeptide ester, H-Phe-Leu-OEt HCl is a highly polar molecule.[3] The protonated N-terminal amine (-NH3+) and the chloride counter-ion confer salt-like properties, leading to good solubility in polar solvents like water and alcohols (e.g., methanol, ethanol).[3][4]
-
Non-Polar Moieties: The presence of the phenyl group (from Phenylalanine) and the isobutyl group (from Leucine) introduces significant non-polar character, which can be exploited in dual-solvent systems.
-
Hydrogen Bonding: The amide bond and the N-terminal amine are capable of hydrogen bonding, further influencing solvent interactions.
An ideal recrystallization solvent should:
-
Readily dissolve the target compound at elevated temperatures but sparingly at low temperatures.[1]
-
Not dissolve impurities at all, or dissolve them so well that they remain in the mother liquor upon cooling.
-
Be chemically inert, not reacting with the compound.
-
Possess a relatively low boiling point for easy removal from the purified crystals.[5]
Systematic Solvent Screening Protocol
Before committing to a large-scale recrystallization, a small-scale screening experiment is essential to identify the optimal solvent system.
Objective: To identify a suitable single solvent or a solvent/anti-solvent pair for the recrystallization of H-Phe-Leu-OEt HCl.
Materials:
-
Crude H-Phe-Leu-OEt HCl
-
Small test tubes or vials (e.g., 1 dram vials)
-
Selection of candidate solvents (see Table 1)
-
Heat source (hot plate or oil bath)
-
Stirring rods
-
Ice bath
Procedure:
-
Place approximately 20-30 mg of crude H-Phe-Leu-OEt HCl into several separate test tubes.
-
Single Solvent Test: To each tube, add a candidate solvent (e.g., ethanol, acetonitrile) dropwise at room temperature, stirring after each addition. Observe if the solid dissolves readily. A good single solvent will not dissolve the compound well at room temperature.
-
If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube while continuing to add the solvent dropwise until the solid just dissolves. Use the minimum amount of hot solvent.[6]
-
Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the result:
-
Ideal: Abundant, well-formed crystals appear upon cooling.
-
Poor: No crystals form (compound is too soluble), or very few crystals form (poor recovery).
-
Unsuitable: The compound does not dissolve even in a large volume of boiling solvent.
-
-
Solvent/Anti-Solvent Test:
-
Select a "good" solvent in which the compound is highly soluble at room temperature (e.g., ethanol). Dissolve ~30 mg of the crude product in a minimal amount of this solvent.
-
Slowly add a miscible "poor" solvent (anti-solvent), such as diethyl ether, dropwise until a persistent cloudiness (incipient precipitation) is observed.[7]
-
Gently warm the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly, as described in step 4. Observe for crystal formation.
-
Table 1: Candidate Solvents for H-Phe-Leu-OEt HCl Recrystallization
| Solvent | Role | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol | Good Solvent | 78 | Polar Protic | Often used for amino acid esters.[3] Good dissolving power when hot. |
| Methanol | Good Solvent | 65 | Polar Protic | High dissolving power; may lead to lower recovery if used alone.[4] |
| Acetonitrile | Single Solvent | 82 | Polar Aprotic | Can be an effective single solvent for polar compounds.[8][9] Solubility often shows a strong temperature dependence. |
| Isopropanol | Good Solvent | 82 | Polar Protic | Less polar than ethanol; may offer better recovery. |
| Diethyl Ether | Anti-Solvent | 35 | Non-Polar | Commonly used to precipitate peptides and their salts from more polar solutions.[10][11][12] Highly volatile and flammable. |
| n-Heptane | Anti-Solvent | 98 | Non-Polar | A less volatile alternative to diethyl ether for precipitation. |
| Water | Good Solvent | 100 | Polar Protic | High solubility for hydrochloride salts.[4] Drying can be difficult; risk of hydrolysis with prolonged heating. |
Detailed Recrystallization Protocols
Protocol A: Single-Solvent Recrystallization with Acetonitrile
This protocol is effective when a solvent with a significant temperature-dependent solubility profile is identified.
Step-by-Step Methodology:
-
Dissolution: Place the crude H-Phe-Leu-OEt HCl into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of acetonitrile and begin heating the mixture to a gentle reflux with stirring. Continue adding acetonitrile in small portions until the solid is completely dissolved. Causality: Using the minimum amount of boiling solvent ensures the solution is saturated upon cooling, maximizing crystal yield.[2]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: This step removes insoluble particulate matter. Keeping the apparatus hot prevents premature crystallization of the product on the filter paper.[5]
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively deposit onto the growing crystal lattice.[7] Rapid cooling can trap impurities.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to complete the crystallization process. Causality: The solubility of the dipeptide decreases further at lower temperatures, maximizing the yield of the solid product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold acetonitrile. Causality: The cold solvent wash removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces.[6] Using a cold solvent minimizes redissolving the desired product.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol B: Solvent/Anti-Solvent Recrystallization with Ethanol/Diethyl Ether
This is a robust method for polar compounds and is particularly useful when no suitable single solvent can be found.
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude H-Phe-Leu-OEt HCl in the minimum amount of ethanol required for complete dissolution at room temperature or with gentle warming.
-
Addition of Anti-Solvent: While stirring the solution at room temperature, slowly add diethyl ether dropwise from a separatory funnel or pipette.
-
Induce Precipitation: Continue adding diethyl ether until the solution becomes persistently cloudy. This indicates that the solution is saturated and crystallization is imminent.
-
Re-dissolution (Optional but Recommended): Gently warm the cloudy mixture until it becomes a clear solution again. If it does not become clear, add a few drops of ethanol until clarity is achieved. Causality: This step ensures that crystallization begins from a homogenous, saturated solution upon cooling, rather than a rapid, uncontrolled precipitation, leading to higher purity.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol A.
-
Isolation, Washing & Drying: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of a pre-chilled mixture of ethanol/diethyl ether (e.g., 1:4 v/v), and then with pure, cold diethyl ether. Dry the product under vacuum.
Workflow Visualization
Caption: General workflow for the recrystallization of H-Phe-Leu-OEt HCl.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Product separates as a liquid/oil instead of solid) | 1. Solution is too supersaturated.[13]2. Cooling rate is too fast.[13]3. Melting point of the impure solid is below the solution temperature.[14]4. Peptides and molecules with flexible chains are prone to oiling out.[15] | 1. Re-heat the solution to dissolve the oil, add a small amount of additional "good" solvent, and cool again very slowly.[14]2. Add seed crystals (a tiny amount of pure product) to the solution just as it begins to cool to encourage nucleation.[15]3. Consider a different solvent system with a lower boiling point. |
| No Crystal Formation | 1. Too much solvent was used.[2]2. Compound is very soluble even at low temperatures.3. Solution cooled too rapidly, resulting in a supersaturated, non-crystalline state. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again.[5]2. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.3. Add a seed crystal.4. If using a single solvent, try adding an anti-solvent. |
| Very Low Yield | 1. Too much solvent was used for dissolution or washing.[2]2. Premature crystallization during hot filtration.3. Crystals were filtered before crystallization was complete. | 1. Concentrate the mother liquor by evaporation and cool it again to recover a second crop of crystals (may be less pure).2. Ensure filtration apparatus is pre-heated and filtration is performed quickly.3. Ensure the flask is thoroughly cooled in an ice bath before filtering. |
Conclusion
The successful purification of H-Phe-Leu-OEt HCl by recrystallization is contingent upon a systematic and principled approach. By understanding the physicochemical properties of the dipeptide salt and conducting diligent solvent screening, researchers can select an optimal solvent system. The detailed single-solvent and solvent/anti-solvent protocols provided herein offer robust starting points for process development. Careful control over the rates of cooling and/or anti-solvent addition is critical to prevent issues like oiling out and to ensure the formation of high-purity crystals. This guide serves as a practical tool to achieve consistent and reliable purification results, facilitating the progression of research and development in peptide chemistry.
References
-
Mettler-Toledo International Inc. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Albericio, F., et al. (2022, October 28). Green Chemistry Principles, Greening the solid phase peptide synthesis and Green ethers to precipitate peptide after total cleavage. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from [Link]
-
Reddit. (2014, July 10). "Oiling Out" does not always involve the melting of the product. Retrieved from [Link]
-
ChemBK. (2024, April 9). H-Phe-OEt·HCl. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Peptide Isolation. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of ethers investigated as anti-solvents for post-cleavage peptide precipitation. Retrieved from [Link]
-
de la Torre, B. G., & Andreu, D. (2007). On choosing the right ether for peptide precipitation after acid cleavage. Journal of Peptide Science, 13(11), 746-750. Retrieved from [Link]
-
University of Basrah. (n.d.). Petroleum Chemistry Laboratory Recrystallizing process. Retrieved from [Link]
-
University of Nottingham. (n.d.). Supporting Information for: Membrane Enhanced Peptide Synthesis Experimental Methods. Retrieved from [Link]
-
Mettler-Toledo International Inc. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Peptides International. (n.d.). H-Phe-OEt HCl, CAS 3182-93-2, L-Phenylalanine ethyl ester hydrochloride salt. Retrieved from [Link]
-
Wageningen University & Research. (n.d.). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. Retrieved from [Link]
-
Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility determination and correlation for o-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from T = (283.15–318.15) K. Retrieved from [Link]
-
PubMed. (2005, September 15). Comparison of methanol and acetonitrile as solvents for the separation of sertindole and its major metabolites by capillary zone electrophoresis. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chembk.com [chembk.com]
- 5. rubingroup.org [rubingroup.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of methanol and acetonitrile as solvents for the separation of sertindole and its major metabolites by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. upf.edu [upf.edu]
- 12. rsc.org [rsc.org]
- 13. mt.com [mt.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for H-Phe-Leu-OEt HCl
[1]
Topic: Removal of unreacted H-Phe-Leu-OEt HCl (L-Phenylalanyl-L-leucine ethyl ester hydrochloride) from reaction mixtures. Applicable Contexts: Peptide coupling reactions, amide bond formation, kinetic resolutions.[1]
Executive Summary
The efficient removal of unreacted amine components like H-Phe-Leu-OEt is a critical step in peptide synthesis.[1] Because this molecule possesses both a hydrophobic tail (ethyl ester/phenyl/leucine side chains) and a basic N-terminus, its solubility profile changes drastically based on pH.[1]
This guide provides three validated workflows to remove this impurity, ranked by operational simplicity and cost-effectiveness.
The Impurity Profile: Know Your Enemy
| Property | Characteristics | Implication for Purification |
| Chemical Structure | H-Phe-Leu-OEt | Dipeptide ethyl ester with a free N-terminal amine.[1] |
| pKa (N-terminus) | ~8.0 – 9.0 | Exists as a cation ( |
| Hydrophobicity | Moderate to High | The neutral free base is soluble in organic solvents (EtOAc, DCM). |
| Salt Form (HCl) | Ionic Solid | Highly water-soluble; insoluble in non-polar organics (Hexane, Et2O).[1] |
| Stability | Ester-sensitive | Warning: The ethyl ester is susceptible to hydrolysis (saponification) in strong base (NaOH/LiOH). |
Method 1: Liquid-Liquid Extraction (The Standard Protocol)
Best For: Standard solution-phase peptide synthesis where the product is hydrophobic (e.g., Boc/Cbz/Fmoc-protected peptides).[1]
The Mechanism
In a typical coupling reaction, a tertiary base (e.g., DIEA or NMM) is used to "free-base" the H-Phe-Leu-OEt HCl so it can react.[1] Any unreacted starting material remains as the free amine, which is soluble in the organic reaction solvent.
To remove it, we must reverse this state.[1] By washing the organic layer with dilute acid, we protonate the unreacted amine, converting it back into a water-soluble salt that partitions into the aqueous phase, leaving your protected product in the organic phase.
Step-by-Step Protocol
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) .
-
Why: EtOAc provides better phase separation than DCM and is less likely to form emulsions with peptide salts.[1]
-
-
Acidic Wash (The Critical Step):
-
Wash the organic layer 3 times with 1M KHSO₄ (Potassium Bisulfate) or 10% Citric Acid .
-
Note: Avoid strong acids like 1M HCl if your product contains acid-sensitive protecting groups (like Boc), although H-Phe-Leu-OEt removal is efficient with HCl.[1] Citric acid is milder and safer for Boc groups.[1]
-
-
Bicarbonate Wash:
-
Brine Wash & Dry:
-
Wash once with saturated NaCl (Brine) to remove trapped water.
-
Dry over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Visualization: Extraction Workflow
Caption: Figure 1.[1][2] Acid-Base extraction logic. The unreacted amine is protonated in the yellow step, forcing it into the aqueous waste stream (Red).
Method 2: Scavenger Resins (The "Sniper" Approach)
Best For: High-throughput synthesis, small-scale reactions, or when the product is acid-sensitive and cannot tolerate acidic washes.[1]
The Mechanism
If liquid-liquid extraction is impossible (e.g., the product is water-soluble) or creates emulsions, use a solid-supported scavenger resin .[1] An Isocyanate (NCO) or Aldehyde (CHO) functionalized resin will react covalently with the primary amine of H-Phe-Leu-OEt, tethering it to the solid bead.[1] The bead is then filtered off.
Recommended Resins
| Resin Type | Functionality | Mechanism | Reaction Time |
| Polystyrene-Isocyanate | Electrophile | Reacts with amine to form a urea. | 1–4 Hours |
| Polystyrene-Aldehyde | Electrophile | Reacts with amine to form an imine. | 2–12 Hours |
| Sulfonyl Chloride | Electrophile | Reacts with amine to form sulfonamide. | 1–4 Hours |
Step-by-Step Protocol
-
Calculate Loading: Determine the excess equivalents of H-Phe-Leu-OEt used in the reaction. Use 3–5 equivalents of scavenger resin relative to the unreacted amine.
-
Incubation: Add the resin directly to the reaction mixture (DCM or DMF).
-
Agitation: Shake gently at room temperature. Do not use magnetic stir bars as they grind the resin beads.
-
Filtration: Filter the mixture through a fritted syringe or funnel.
-
Result: The filtrate contains the product; the impurity is trapped on the filter paper.
Visualization: Scavenger Logic
Caption: Figure 2.[1] Chemoselective capture of amines using electrophilic scavenger resins.[3]
Method 3: Chromatography (The "Sledgehammer")
Best For: Difficult separations where the product and impurity have similar polarities, or when high purity (>98%) is required for biological testing.
Troubleshooting Chromatographic Behavior
Because H-Phe-Leu-OEt is a basic amine, it interacts strongly with silanols on silica gel, causing "streaking" (broad peaks).[1]
-
Normal Phase (Silica):
-
Mobile Phase: DCM:MeOH (95:5).[1]
-
Modifier: You MUST add 0.1% Triethylamine (TEA) or 1% Ammonia to the mobile phase. This neutralizes the silica surface and sharpens the amine peak.
-
Rf Value: With TEA, the amine usually elutes later (lower Rf) than protected peptide products.
-
-
Reverse Phase (C18/HPLC):
-
Buffer: Water (0.1% TFA) / Acetonitrile (0.1% TFA).
-
Behavior: At pH 2 (TFA buffer), H-Phe-Leu-OEt is fully protonated (
).[1] It will be very polar and elute near the solvent front (early), while the hydrophobic protected peptide elutes later.
-
Frequently Asked Questions (Troubleshooting)
Q1: I used the Acid Wash (Method 1), but I still see H-Phe-Leu-OEt in my product.
-
Diagnosis: The pH of your aqueous wash wasn't low enough, or you created an emulsion.
-
Fix: Ensure you used 1M KHSO₄ or 10% Citric Acid .[1] Check the pH of the aqueous layer after mixing; it must be pH < 4. If an emulsion formed, the amine might be trapped in the interface. Use brine to break the emulsion.
Q2: Can I use NaOH to remove the ester impurity?
-
CRITICAL WARNING: No. Sodium Hydroxide will hydrolyze the ethyl ester (saponification), converting H-Phe-Leu-OEt into H-Phe-Leu-OH (free acid).[1] While this changes the polarity, it might also hydrolyze your product if it contains ester linkages.[1] Always use bicarbonate (NaHCO₃) for basic washes.[1]
Q3: My product precipitated during the acid wash.
-
Diagnosis: Your product might be acid-sensitive or have low solubility in EtOAc.[1]
-
Fix: Try dissolving the crude mixture in DCM (Dichloromethane) instead of EtOAc for the workup. If the product is acid-sensitive (e.g., contains Trityl groups), use Method 2 (Scavenger Resins).[1]
Q4: How do I detect H-Phe-Leu-OEt on TLC?
References
-
BenchChem. Technical Support Center: Capping Unreacted Sites in Solid-Phase Peptide Synthesis.[1] (Standard protocols for amine management).[1][4] Link
-
Royal Society of Chemistry. A general solid phase method for the synthesis of depsipeptides. (Discusses purification of peptide esters). Link
-
Organic Syntheses. Peptide Coupling Reagents and Workup Procedures.[1] Org.[1][5][6] Synth. 2022.[1][7] (Standard acidic workup protocols). Link
-
Supra Sciences. Solid-Supported Scavengers for Peptide Synthesis.[1][8] (Mechanisms of isocyanate resins). Link
-
Master Organic Chemistry. Basic Hydrolysis of Esters (Saponification). (Chemical stability of ethyl esters).[7] Link
Sources
- 1. L-Phenylalanine ethyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 2. A general solid phase method for the synthesis of depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB26893K [pubs.rsc.org]
- 3. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. H-Leu-OEt·HCl [myskinrecipes.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing pH for Enzymatic Degradation of H-Phe-Leu-OEt HCl
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the pH-dependent enzymatic degradation of the dipeptide ester, H-Phe-Leu-OEt HCl. As Senior Application Scientists, we have synthesized key technical information and field-proven insights to facilitate the successful execution of your experiments.
I. Understanding the System: Key Principles of pH Optimization
The enzymatic hydrolysis of H-Phe-Leu-OEt HCl is critically dependent on the pH of the reaction environment. The pH influences several factors that collectively determine the reaction rate and efficiency:
-
The Ionization State of the Enzyme's Active Site: For serine proteases like chymotrypsin, which readily cleaves peptide bonds after large hydrophobic residues such as Phenylalanine (Phe) and Leucine (Leu), the catalytic triad (Ser-His-Asp) must be in the correct protonation state for optimal activity.[1] Histidine-57, for instance, acts as a general base and its imidazole side chain needs to be deprotonated to activate the Serine-195 nucleophile.
-
The Ionization State of the Substrate: The substrate, H-Phe-Leu-OEt HCl, has a free N-terminal amino group. The protonation state of this group can influence its binding to the enzyme's active site and, consequently, the rate of hydrolysis.[2]
-
Enzyme Stability: Extreme pH values can lead to irreversible denaturation of the enzyme, causing a loss of its three-dimensional structure and catalytic function.
II. Troubleshooting Guide: Addressing Common Experimental Challenges
This section addresses specific issues you may encounter during your pH optimization experiments in a question-and-answer format.
Question 1: I am not observing any significant enzymatic activity at any of the pH values I've tested. What could be the problem?
Answer:
Several factors could contribute to a general lack of enzyme activity. Here's a systematic troubleshooting approach:
-
Enzyme Integrity and Concentration:
-
Verification: Confirm the activity of your enzyme stock using a standard, reliable substrate like N-Benzoyl-L-tyrosine ethyl ester (BTEE).[3][4][5] This will help you differentiate between a problem with your specific assay conditions and an issue with the enzyme itself.
-
Proper Storage: Ensure your chymotrypsin stock has been stored correctly, typically at low temperatures (e.g., -80°C) in small aliquots to avoid repeated freeze-thaw cycles, which can lead to denaturation.[6] The presence of calcium chloride (e.g., 5 mM CaCl2) in the storage buffer can enhance stability.[6]
-
-
Substrate Quality and Concentration:
-
Purity: Verify the purity of your H-Phe-Leu-OEt HCl. Impurities can act as inhibitors.
-
Concentration: Ensure you are using an appropriate substrate concentration. If the concentration is too low, the reaction rate may be below the detection limit of your assay.
-
-
Assay Conditions:
-
Cofactors: Chymotrypsin activity can be influenced by ions. Calcium ions (Ca²⁺), for example, are known to stabilize the enzyme.[4] Ensure your assay buffer contains an adequate concentration of any necessary cofactors.
-
Temperature: Verify that the assay temperature is optimal for your enzyme. While pH is the focus, temperature is another critical parameter.
-
Question 2: My results show a very broad or flat pH profile, with no clear optimal pH. Why is this happening?
Answer:
A flat pH profile can be perplexing. Here are some potential causes and solutions:
-
Rate-Limiting Step: It's possible that at the tested conditions, a step other than the pH-dependent catalytic step is rate-limiting.
-
Substrate Diffusion: If the reaction mixture is not well-mixed, the rate may be limited by the diffusion of the substrate to the enzyme. Ensure adequate mixing during the assay.
-
Product Inhibition: The accumulation of reaction products (H-Phe-Leu-OH, ethanol) might be inhibiting the enzyme. Try measuring initial reaction rates where product concentration is minimal.
-
-
Buffer Effects: The buffer itself might be interacting with the enzyme and masking the true pH dependence.
-
Buffer Choice: Different buffer systems can have varying effects on enzyme activity beyond just maintaining pH.[7] It is advisable to test a few different buffer systems with overlapping pH ranges. For example, for a pH range of 7-9, you could compare Tris-HCl and HEPES buffers.
-
-
Substrate Instability: The substrate H-Phe-Leu-OEt HCl might be unstable at certain pH values, leading to non-enzymatic hydrolysis that can complicate the interpretation of your results.
-
Control Experiment: Run a control experiment without the enzyme at each pH value to quantify the rate of non-enzymatic hydrolysis. Subtract this background rate from your enzyme-catalyzed reaction rates.
-
Question 3: I am getting inconsistent and non-reproducible results in my pH optimization experiments. What are the likely sources of error?
Answer:
Poor reproducibility can stem from several sources. Pay close attention to the following:
-
Pipetting and Dilution Errors: Inaccurate pipetting of the enzyme, substrate, or buffer components can lead to significant variations in reaction rates. Use calibrated pipettes and prepare fresh dilutions of your enzyme and substrate for each experiment.
-
Temperature Fluctuations: Ensure that your reaction temperature is precisely controlled and consistent across all experiments. Use a water bath or a temperature-controlled cuvette holder in your spectrophotometer.
-
Timing of Measurements: The timing of initiating the reaction and taking measurements is critical, especially when determining initial rates. Use a consistent and precise method for starting the reaction and recording data.
-
Enzyme Autolysis: Proteases like chymotrypsin can undergo self-digestion (autolysis), leading to a decrease in activity over time.
-
Fresh Enzyme Solutions: Prepare your enzyme solutions fresh before each experiment and keep them on ice.
-
Calcium Ions: As mentioned earlier, the presence of Ca²⁺ can help to stabilize chymotrypsin and reduce autolysis.[4]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected optimal pH for the chymotrypsin-catalyzed hydrolysis of H-Phe-Leu-OEt HCl?
A1: Based on the known properties of chymotrypsin, the optimal pH for the hydrolysis of H-Phe-Leu-OEt HCl is expected to be in the slightly alkaline range, typically between pH 7.5 and 9.0.[8] This is because the catalytic activity of chymotrypsin is dependent on the deprotonation of the Histidine-57 residue in its active site, which has a pKa in the neutral to slightly alkaline range.[1]
Q2: How do I choose the right buffer for my pH optimization experiment?
A2: The choice of buffer is crucial for obtaining reliable results.[7] Here are some key considerations:
-
pKa of the Buffer: Select a buffer with a pKa value close to the desired pH of your experiment to ensure maximum buffering capacity.
-
Buffer-Enzyme Interactions: Be aware that some buffer components can interact with the enzyme and affect its activity. For example, phosphate buffers can sometimes inhibit certain enzymes.[7] It is good practice to test at least two different buffer systems with overlapping pH ranges.
-
Ionic Strength: Maintain a constant ionic strength across all your different pH buffers to minimize its effect on enzyme activity. This can be achieved by adding a neutral salt like NaCl or KCl.
Recommended Buffer Systems for pH Optimization of Chymotrypsin Activity:
| pH Range | Recommended Buffer |
| 6.0 - 7.5 | Phosphate Buffer |
| 7.0 - 8.5 | HEPES |
| 7.5 - 9.0 | Tris-HCl |
| 8.5 - 10.0 | Borate Buffer |
Q3: How can I monitor the enzymatic degradation of H-Phe-Leu-OEt HCl?
A3: The hydrolysis of the ester bond in H-Phe-Leu-OEt HCl can be monitored spectrophotometrically by the increase in absorbance in the UV range. The cleavage of the ester bond leads to a change in the electronic environment of the phenylalanine residue, which can be detected around 256 nm.[3][4] Alternatively, you can use a pH-stat method to titrate the acid produced during the hydrolysis.
Q4: What is a typical pH-rate profile for an enzyme-catalyzed reaction, and what does it tell me?
A4: A pH-rate profile is a graph of the reaction rate (or a kinetic parameter like Vmax or Vmax/Km) versus pH. For many enzymes, this profile is bell-shaped.[2] The peak of the bell curve represents the optimal pH (pHopt) at which the enzyme exhibits maximum activity. The sides of the bell curve reflect the ionization of critical amino acid residues in the enzyme's active site that are essential for catalysis. The inflection points on the curve can provide information about the pKa values of these residues.
IV. Experimental Protocols and Data Presentation
Protocol 1: Determination of the Optimal pH for H-Phe-Leu-OEt HCl Hydrolysis
1. Reagent Preparation:
- Buffer Series: Prepare a series of buffers (e.g., Phosphate, Tris-HCl) at various pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0). Ensure a constant ionic strength across all buffers.
- Substrate Stock Solution: Prepare a stock solution of H-Phe-Leu-OEt HCl in a suitable solvent (e.g., water or a small amount of organic solvent like methanol, followed by dilution in buffer).
- Enzyme Solution: Prepare a stock solution of chymotrypsin in a cold, dilute acid (e.g., 1 mM HCl) to maintain stability.[4][5] Dilute the enzyme to the final working concentration in the respective assay buffer just before use.
2. Assay Procedure (Spectrophotometric Method):
- Set a UV-Vis spectrophotometer to 256 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C).
- In a quartz cuvette, add the appropriate assay buffer and the substrate stock solution to the desired final concentrations.
- Incubate the cuvette in the spectrophotometer for 5 minutes to allow for temperature equilibration.
- Initiate the reaction by adding a small volume of the diluted enzyme solution and mix immediately by inverting the cuvette.
- Record the increase in absorbance at 256 nm over a set period (e.g., 5 minutes).
- Determine the initial reaction rate (ΔA/min) from the linear portion of the absorbance versus time plot.
- Repeat the assay for each pH value in your buffer series.
- Run a control reaction without the enzyme for each pH to measure the rate of non-enzymatic hydrolysis.
3. Data Analysis:
- Subtract the rate of the non-enzymatic hydrolysis from the rate of the enzyme-catalyzed reaction for each pH value.
- Plot the corrected initial reaction rate as a function of pH to determine the optimal pH.
Data Presentation: Example pH-Activity Profile
| pH | Buffer System | Initial Rate (ΔA/min) | Corrected Rate (ΔA/min) | Relative Activity (%) |
| 6.0 | Phosphate | 0.015 | 0.013 | 16 |
| 6.5 | Phosphate | 0.030 | 0.028 | 35 |
| 7.0 | Tris-HCl | 0.055 | 0.052 | 65 |
| 7.5 | Tris-HCl | 0.078 | 0.075 | 94 |
| 8.0 | Tris-HCl | 0.083 | 0.080 | 100 |
| 8.5 | Tris-HCl | 0.072 | 0.069 | 86 |
| 9.0 | Borate | 0.045 | 0.041 | 51 |
V. Visualizing the Workflow and Concepts
Caption: Key factors influencing enzyme activity at different pH values.
VI. References
-
Bender, M. L., Gibian, M. J., & Whelan, D. J. (1966). The alkaline pH dependence of chymotrypsin reactions: postulation of a pH-dependent intramolecular competitive inhibition. Proceedings of the National Academy of Sciences of the United States of America, 56(3), 833–839. [Link]
-
THE JOURNAL OF BIOLOGICAL CHEMISTRY. (1972). The α-Chymotrypsin-catalyzed Hydrolysis of Esters of α-Amino Acids. ResearchGate. [Link]
-
csbsju. (2016, April 12). b: mechanisms of enzyme catalysis. [Link]
-
PubMed. (n.d.). Alkaline pH dependence of delta-chymotrypsin-catalyzed hydrolysis of specific substrates. [Link]
-
ResearchGate. (n.d.). Compound stability under different pH conditions. [Link]
-
ResearchGate. (2025, August 6). (PDF) Investigations of the chymotrypsin-catalyzed hydrolysis of specific substrates. I. The pH dependence of the catalytic hydrolysis of N-acetyl-L-tryptophanamide by three forms of the enzyme at alkaline pH. [Link]
-
Chemistry LibreTexts. (2023, February 12). 7.2: Chymotrypsin. [Link]
-
PubMed. (1975, October 1). Kinetic investigation of the alpha-chymotrypsin-catalyzed hydrolysis of peptide-ester substrates. The relationship between the structure of the peptide moiety and reactivity. [Link]
-
The Effect of Buffers on Protein Conformational Stability. (n.d.). [Link]
-
ResearchGate. (2014, December 7). What are the best ways to increase accuracy for calculating Chymotrypsin enzyme activity? what are the usual practical errors? [Link]
-
Peptides. (n.d.). H-Phe-OEt HCl, CAS 3182-93-2, L-Phenylalanine ethyl ester hydrochloride salt. [Link]
-
MDPI. (2021, June 5). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. [Link]
-
ACS Publications. (2013, June 4). Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability | Journal of Medicinal Chemistry. [Link]
-
Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone. (n.d.). [Link]
-
ResearchGate. (2025, August 6). Kinetics of α-chymotrypsin action. I. pH, solvent, and temperature effects. [Link]
-
Waters. (n.d.). Introduction to Hydrolysis. [Link]
-
PMC. (n.d.). A new method for determining the absolute molarity of solutions of trypsin and chymotrypsin by using p-nitrophenyl N2-acetyl-N1-benzylcarbazate. [Link]
-
ResearchGate. (n.d.). Effect of pH on Chymotrypsin activity at 25°C (Castillo-Yañez et al., 2009). [Link]
-
Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism. (n.d.). [Link]
-
Reddit. (2023, September 18). How pH affects the chymotrypsin mechanism : r/Biochemistry. [Link]
-
PMC. (2025, December 22). Hydrolysis kinetics amino acid profiling and antioxidant properties of enzymatic hydrolysates from desalted egg white. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Identification of H-Phe-Leu-OEt HCl diastereomers by HPLC
An In-Depth Guide to the HPLC Identification of H-Phe-Leu-OEt HCl Diastereomers: A Comparative Analysis of Chromatographic Strategies
In the landscape of pharmaceutical development and peptide chemistry, the stereochemical purity of a compound is not a mere academic detail—it is a critical determinant of biological activity, efficacy, and safety. The dipeptide H-Phe-Leu-OEt HCl (Phenylalanyl-Leucine ethyl ester hydrochloride) is a prime example of a molecule where stereoisomeric identity is paramount. Composed of two chiral amino acids, Phenylalanine (Phe) and Leucine (Leu), it can exist as four distinct stereoisomers. The separation and identification of these isomers present a significant analytical challenge, demanding robust and selective chromatographic methods.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the identification and separation of H-Phe-Leu-OEt HCl stereoisomers. We will move beyond simple protocols to explore the fundamental principles behind method selection, offering field-proven insights for researchers, scientists, and drug development professionals aiming to establish scientifically sound and reliable analytical systems.
The Stereoisomeric Complexity of H-Phe-Leu-OEt
The presence of two chiral centers in H-Phe-Leu-OEt gives rise to four possible stereoisomers. Understanding their relationship is the first step in developing a separation strategy.
-
Enantiomeric Pairs: These are non-superimposable mirror images.
-
Pair 1: H-L-Phe-L-Leu-OEt (L-L) and H-D-Phe-D-Leu-OEt (D-D)
-
Pair 2: H-L-Phe-D-Leu-OEt (L-D) and H-D-Phe-L-Leu-OEt (D-L)
-
-
Diastereomeric Pairs: These are stereoisomers that are not mirror images of each other. For example, the L-L isomer is a diastereomer of the L-D and D-L isomers.
Enantiomers share identical physicochemical properties (e.g., boiling point, solubility) in an achiral environment, making them inseparable on standard HPLC columns. Diastereomers, however, possess distinct physical properties and can often be separated using conventional achiral chromatography.[1][2] This fundamental difference dictates our analytical approach.
Caption: Relationships between the four stereoisomers of H-Phe-Leu-OEt.
Part 1: Comparative Analysis of HPLC Methodologies
The choice of an HPLC method depends entirely on the analytical goal. Is the objective a simple check for diastereomeric purity, or is a complete separation of all four isomers required? We compare two primary strategies: achiral reversed-phase HPLC and chiral normal-phase HPLC.
Methodology A: Achiral Reversed-Phase (RP-HPLC) for Diastereomeric Separation
This approach leverages the different physicochemical properties of diastereomers, which allows for their separation on a conventional, non-chiral stationary phase like C18.[1][3] It is an excellent first-pass method for assessing the presence of diastereomeric impurities (e.g., L-D/D-L isomers in a synthesis targeting the L-L isomer).
-
Principle of Separation: The L-L/D-D enantiomeric pair has a different three-dimensional structure and, consequently, a different overall hydrophobicity compared to the L-D/D-L enantiomeric pair. This difference in interaction with the C18 stationary phase is sufficient to cause a difference in retention times.
-
Expected Outcome: This method will not separate the enantiomers. Instead, it will yield two peaks: one representing the co-eluting L-L/D-D pair and another for the co-eluting L-D/D-L pair.
Methodology B: Chiral HPLC for Complete Stereoisomer Resolution
To separate all four isomers, including the enantiomeric pairs, a Chiral Stationary Phase (CSP) is non-negotiable.[4] CSPs create a chiral environment within the column, allowing for differential interaction with each stereoisomer. Polysaccharide-based CSPs, such as those derived from amylose or cellulose carbamates, are exceptionally versatile and widely used for peptide and amino acid derivative separations.[5][6]
-
Principle of Separation: The CSP contains chiral selectors that form transient, diastereomeric complexes with the analytes. The stability of these complexes varies for each stereoisomer, leading to different retention times. The interactions can be a combination of hydrogen bonding, π-π interactions, and steric hindrance.[7]
-
Expected Outcome: A successful chiral method will resolve all four stereoisomers, resulting in four distinct peaks in the chromatogram, allowing for their individual identification and quantification.
Part 2: Data Presentation and Method Comparison
The following table summarizes the key parameters and expected performance of the two primary methodologies.
| Parameter | Method A: Achiral RP-HPLC | Method B: Chiral NP-HPLC |
| Analytical Goal | Quantify diastereomeric purity (e.g., L-L/D-D vs. L-D/D-L). | Quantify all four stereoisomers individually. |
| Stationary Phase | Octadecylsilane (C18), 5 µm | Immobilized Amylose tris(3,5-dimethylphenylcarbamate), 5 µm |
| Typical Column | Agilent Zorbax SB-C18, Phenomenex Luna C18 | Daicel Chiralpak® IA, Phenomenex Lux® Amylose-1 |
| Mobile Phase | Gradient: Water/Acetonitrile with 0.1% TFA | Isocratic: Hexane / Isopropanol (e.g., 80:20 v/v) |
| Expected Peaks | 2 Peaks (co-eluting enantiomeric pairs) | 4 Peaks (baseline separated) |
| Pros | - Uses common, inexpensive columns- Robust and reproducible- Good for routine quality control | - Provides complete stereoisomeric profile- High selectivity for all isomers |
| Cons | - Cannot separate enantiomers- Provides incomplete purity information | - Requires specialized, more expensive columns- Method development can be more complex |
Part 3: Detailed Experimental Protocol (Recommended Chiral Method)
This section provides a detailed, self-validating protocol for the complete separation of all four H-Phe-Leu-OEt HCl stereoisomers using a chiral stationary phase under normal-phase conditions. The causality behind each step is explained to ensure scientific integrity.
Workflow for Chiral Method Development and Validation
Caption: Workflow for Chiral HPLC method development and validation.
Step-by-Step Protocol
-
Instrumentation and Materials:
-
HPLC System with UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance).
-
Chiral Column: Daicel Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent, 250 x 4.6 mm, 5 µm.
-
HPLC-grade n-Hexane.
-
HPLC-grade Isopropanol (IPA).
-
H-Phe-Leu-OEt HCl reference standard or sample.
-
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (80:20, v/v). Rationale: This ratio often provides a good starting point for balancing retention and resolution on polysaccharide CSPs. The alcohol acts as the polar modifier that competes with the analyte for interaction sites on the CSP.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. Rationale: Temperature control is crucial for reproducible retention times and selectivity in chiral separations.
-
Detection: UV at 254 nm. Rationale: The phenylalanine chromophore provides strong absorbance at this wavelength.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the H-Phe-Leu-OEt HCl sample at approximately 1.0 mg/mL in the mobile phase. Rationale: Dissolving the sample in the mobile phase prevents peak distortion and compatibility issues upon injection.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
System Suitability Testing (SST):
-
Before analyzing samples, perform at least five replicate injections of a standard mixture containing all four isomers (if available) or the sample itself if it contains detectable levels of all isomers.
-
Acceptance Criteria:
-
Resolution (R_s): The resolution between any two adjacent peaks must be > 1.5. This ensures baseline separation and accurate quantification.
-
Relative Standard Deviation (RSD): The RSD for the retention time and peak area of the main isomer should be ≤ 2.0%. This demonstrates the precision and stability of the system.
-
-
-
Analysis and Identification:
-
Inject the prepared sample.
-
Identify the peaks based on their retention times relative to a reference standard. If a full set of standards is unavailable, the relative elution order on amylose CSPs is often consistent, but must be empirically confirmed.
-
Conclusion and Expert Recommendations
The successful identification of H-Phe-Leu-OEt HCl diastereomers is a tractable but nuanced challenge that hinges on selecting the appropriate HPLC strategy.
-
For routine quality control where the primary concern is the presence of diastereomeric impurities (L-D/D-L) in a product intended to be a single enantiomeric pair (L-L/D-D), a robust achiral RP-HPLC method is often sufficient, cost-effective, and highly reproducible.
-
For comprehensive characterization, stability studies, or regulatory submissions , a complete stereoisomeric profile is required. In this case, a chiral HPLC method is mandatory. Polysaccharide-based CSPs operating under normal-phase conditions are a powerful and often successful starting point for achieving the separation of all four isomers.
Ultimately, the development of a robust analytical method is a self-validating system. By understanding the underlying chemistry of the isomers and the principles of chromatographic separation, researchers can design and implement a fit-for-purpose method that ensures the stereochemical integrity of their materials, upholding the highest standards of scientific and pharmaceutical quality.
References
-
Pätzold, R., Theis, C., & Brückner, H. (2006). Gas-Chromatographic Separation of Stereoisomers of Dipeptides. Chirality, 18(7), 551–557. Available from: [Link]
-
Péter, A., & Tóth, G. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1368. Available from: [Link]
-
Chen, Y., et al. (2011). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 879(3-4), 247-254. Available from: [Link]
-
D'Orazio, G., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4569. Available from: [Link]
-
Ruta, J., et al. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. Available from: [Link]
-
Nguyen, J. M., Liu, X., & Lauber, M. A. Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters Corporation. Available from: [Link]
-
Ilisz, I., Aranyi, A., & Forró, E. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 52(2), 268-292. Available from: [Link]
-
Snyder, L. R., & Glajch, J. L. (2012). Peptide Diastereomers, Separation of. Encyclopedia of Analytical Chemistry. Available from: [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Available from: [Link]
-
Toth, G., et al. (2013). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Poster Presentation. Available from: [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1341. Available from: [Link]
-
Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization. Waters Blog. Available from: [Link]
-
Kumar, S., et al. (2021). Chiral HPLC separation of enantiomeric blebbistatin derivatives and racemization analysis in vertebrate tissues. ResearchGate. Available from: [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1341. Available from: [Link]
-
Péter, A., Fülöp, F., & Ilisz, I. (2004). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review. Journal of Biochemical and Biophysical Methods, 59(1), 1-28. Available from: [Link]
-
Brückner, H., & Gah, C. (1987). High-performance liquid chromatographic separation of peptide and amino acid stereoisomers. Journal of Chromatography, 414(2), 313-322. Available from: [Link]
-
Aturki, Z., & Fanali, S. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 159-173. Available from: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex. Available from: [Link]
-
Taylor & Francis. (n.d.). Stereoisomers – Knowledge and References. Taylor & Francis. Available from: [Link]
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- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
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- 8. researchgate.net [researchgate.net]
A Comparative Guide to the FTIR Spectral Analysis of the Ester Bond in H-Phe-Leu-OEt HCl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and drug development, the precise characterization of synthetic intermediates and final products is paramount. Dipeptides like H-Phe-Leu-OEt HCl (L-Phenylalanyl-L-leucine ethyl ester hydrochloride) serve as crucial building blocks. The C-terminal ethyl ester is a key functional group, often used as a protecting group during synthesis. Its presence and integrity must be rigorously confirmed.
Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for verifying the functional group composition of such molecules. This guide provides an in-depth analysis of the expected FTIR spectral peaks for H-Phe-Leu-OEt HCl, with a specific focus on identifying the characteristic vibrations of the ethyl ester bond. We will compare these signatures against other functional groups within the molecule and discuss orthogonal analytical techniques for comprehensive validation.
Molecular Structure and Key Vibrational Units
To interpret the FTIR spectrum of H-Phe-Leu-OEt HCl, we must first deconstruct the molecule into its constituent functional groups, each with its own characteristic vibrational frequencies.
Caption: Key functional groups in H-Phe-Leu-OEt HCl.
The primary groups of interest for FTIR analysis are:
-
Ethyl Ester (-COOEt): The main subject of this guide, characterized by its carbonyl (C=O) and C-O stretches.
-
Amide Linkage (-CONH-): The peptide bond connecting Phenylalanine and Leucine, with its own distinct C=O (Amide I) and N-H bend/C-N stretch (Amide II) vibrations.
-
Amine Hydrochloride (NH₃⁺Cl⁻): The protonated N-terminus, which exhibits characteristic N-H stretching and bending modes.
-
Aromatic Ring (Phenylalanine): A monosubstituted benzene ring with specific C-H and C=C vibrations.
-
Aliphatic Groups (Leucine and Ethyl): Standard alkane C-H stretching and bending vibrations.
Decoding the FTIR Spectrum: A Peak-by-Peak Analysis
The FTIR spectrum of H-Phe-Leu-OEt HCl is a composite of absorptions from all the functional groups mentioned above. The key to successful interpretation lies in distinguishing the target ester peaks from the others.
The Telltale Signs of the Ester Bond
The ethyl ester group produces a unique and strong set of three absorptions, often referred to as the "Rule of Three" for esters.[1]
-
Ester C=O Stretch: This is the most prominent and diagnostic peak. For a simple aliphatic ester like this, the C=O stretching vibration is expected to produce a strong, sharp absorption band in the range of 1750-1730 cm⁻¹ .[2][3] This frequency is typically higher than that of other carbonyl groups like ketones or amides due to the electron-withdrawing effect of the adjacent oxygen atom, which strengthens the C=O double bond.
-
Asymmetric C-O Stretch (C-C-O): A strong band typically appears between 1300-1150 cm⁻¹ .[1][3] This vibration involves the stretching of the C-O bond that is adjacent to the carbonyl group.
-
Symmetric C-O Stretch (O-C-C): A second, often slightly weaker, C-O stretching band is found in the 1150-1000 cm⁻¹ region.[1][3] This corresponds to the stretching of the O-C bond of the ethyl group.
Comparative Analysis: Distinguishing Ester from Amide
A common challenge in peptide analysis is differentiating the ester carbonyl from the amide carbonyl of the peptide backbone.
-
Ester C=O: Appears at a higher wavenumber, around 1750-1730 cm⁻¹ .[4]
-
Amide I Band (C=O): The C=O stretch of the peptide bond is found at a lower frequency, typically between 1700 and 1640 cm⁻¹ .[5][6] This downward shift is due to resonance with the nitrogen lone pair, which imparts more single-bond character to the amide C=O bond, weakening it slightly compared to an ester.
This clear separation of ~80-100 cm⁻¹ allows for unambiguous assignment if both functional groups are present. The presence of a strong peak around 1740 cm⁻¹ is definitive evidence of the ester group.
Predicted FTIR Absorption Bands for H-Phe-Leu-OEt HCl
The following table summarizes the expected characteristic peaks for the entire molecule, providing a comprehensive guide for spectral interpretation.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3300-2400 | Strong, Broad | NH₃⁺ (Amine HCl) | N-H Stretching |
| ~3035 | Medium-Weak | C-H (Aromatic) | C-H Stretching |
| ~2960-2850 | Medium-Strong | C-H (Aliphatic) | C-H Stretching |
| ~1740 | Strong, Sharp | C=O (Ester) | C=O Stretching |
| ~1650 | Strong | C=O (Amide) | Amide I Band |
| ~1590, ~1495 | Medium, Sharp | C=C (Aromatic) | Ring Skeletal Vibrations |
| ~1540 | Medium-Strong | N-H, C-N (Amide) | Amide II Band |
| ~1460 | Medium | C-H (Aliphatic) | CH₂/CH₃ Bending |
| ~1210 | Strong | C-O (Ester) | Asymmetric C-C-O Stretch |
| ~1100 | Strong | C-O (Ester) | Symmetric O-C-C Stretch |
| ~750, ~700 | Strong | C-H (Aromatic) | Out-of-Plane Bending (Mono-sub.) |
Experimental Protocol for FTIR Analysis
Acquiring a high-quality FTIR spectrum of a solid sample like H-Phe-Leu-OEt HCl is straightforward. Attenuated Total Reflectance (ATR) is the most common and convenient method.
Caption: A standard workflow for ATR-FTIR analysis.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is purged and stable.
-
Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent like isopropanol and allow it to dry completely.
-
Background Collection: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid H-Phe-Leu-OEt HCl sample onto the center of the ATR crystal.
-
Pressure Application: Lower the instrument's pressure anvil to apply firm, even pressure on the sample. This ensures intimate contact between the sample and the crystal, which is essential for a strong signal.
-
Sample Spectrum Acquisition: Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform any necessary baseline corrections and identify the peak positions.
A Comparative Perspective: Orthogonal Analytical Techniques
While FTIR is excellent for rapid functional group identification, a comprehensive characterization relies on orthogonal methods that provide complementary information.
| Technique | Information Provided for H-Phe-Leu-OEt HCl | Strengths | Limitations |
| FTIR Spectroscopy | Confirms presence of ester, amide, amine HCl, and aromatic groups. | Fast, non-destructive, requires minimal sample, excellent for functional group identification. | Provides limited information on molecular connectivity and stereochemistry. |
| ¹H NMR Spectroscopy | Unambiguously identifies the ethyl group via its characteristic triplet (~1.2 ppm, -CH₃) and quartet (~4.1 ppm, -OCH₂-). Provides full structural connectivity. | Provides detailed structural elucidation and information on chemical environment. | Slower, requires more sample, more expensive instrumentation. |
| ¹³C NMR Spectroscopy | Shows distinct signals for the ester carbonyl carbon (~172 ppm) and the amide carbonyl carbon (~170 ppm), confirming both. | Confirms the carbon skeleton and differentiates between similar functional groups. | Less sensitive than ¹H NMR, may require longer acquisition times. |
| Mass Spectrometry | Confirms the exact molecular weight of the molecule. Fragmentation patterns can show the loss of the ethoxy group (-OEt, 45 Da). | Extremely sensitive, provides exact mass and molecular formula. | Can be destructive, provides limited information on isomeric structures without tandem MS. |
Conclusion
FTIR spectroscopy is an indispensable tool for the analysis of synthetic peptides like H-Phe-Leu-OEt HCl. The identification of the C-terminal ester is reliably achieved by locating its characteristic strong C=O stretching band in the 1750-1730 cm⁻¹ region, which is well-resolved from the lower-frequency Amide I band of the peptide backbone. This primary peak, supported by the strong C-O stretching absorptions between 1300-1000 cm⁻¹ , provides a definitive spectral fingerprint for the ester functionality. For absolute structural confirmation and quality control in research and pharmaceutical settings, it is best practice to complement FTIR data with mass spectrometry and NMR spectroscopy, ensuring a comprehensive and unambiguous characterization of the molecule.
References
-
JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]
-
Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. Retrieved from [Link]
- Combs, J. D., Gonzalez, C. U., & Wang, C. (2016). Surface FTIR Techniques to Analyze the Conformation of Proteins/ Peptides in H2O Environment. J Anal Bioanal Tech, 7(297), 2.
-
ResearchGate. (n.d.). ATR-FTIR spectra of L-phenylalanine (0.25 mol L 21 ) in aqueous solution. Retrieved from [Link]
-
Bhattacharjee, A. (2023, January 24). FT-IR Spectroscopy for Characterization of Protein Secondary Structure. Medium. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
- Das, P. P., et al. (2019).
-
Scholars Research Library. (n.d.). Growth, FT-IR and DFT study of L-Phenylalanine. Retrieved from [Link]
-
NIST. (n.d.). Leucine. NIST Chemistry WebBook. Retrieved from [Link]
-
PMC. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of leucine. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of L-leucine in its original form. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
-
PubChem. (n.d.). DL-leucine. Retrieved from [Link]
-
Smith, B. C. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic acid methyl ester), and ester 3 (palmitic acid methyl ester). Retrieved from [Link]
-
PMC. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]
-
ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts. Retrieved from [Link]
-
ACS Publications. (n.d.). Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy. Retrieved from [Link]
-
Reddit. (2023, June 12). How to detect a HCl salt in organic compounds. r/chemistry. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Characteristics infrared bands of peptide linkage. Retrieved from [Link]
-
PubChem. (n.d.). L-Phenylalanine, 1,1-dimethylethyl ester, hydrochloride (1:1). Retrieved from [Link]
-
Peptides. (n.d.). H-Phe-OEt HCl, CAS 3182-93-2, L-Phenylalanine ethyl ester hydrochloride salt. Retrieved from [Link]
- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
-
ResearchGate. (n.d.). FT-IR spectra of phenylalanine: pure (in black) and in water (in red). Retrieved from [Link]
-
ChemBK. (2024, April 9). H-Phe-OEt·HCl. Retrieved from [Link]
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- 6. medium.com [medium.com]
Benchmarking H-Phe-Leu-OEt HCl enzymatic stability against other dipeptides
Executive Summary
H-Phe-Leu-OEt HCl (Ethyl L-phenylalanyl-L-leucinate hydrochloride) represents a classic dipeptide ester often utilized as a prodrug model or a substrate in enzymatic synthesis (e.g., the plastein reaction). While the ethyl ester modification significantly enhances lipophilicity and membrane permeability compared to its free acid counterpart (H-Phe-Leu-OH ), it introduces a metabolic liability: susceptibility to carboxylesterases.
This guide benchmarks the enzymatic stability of H-Phe-Leu-OEt HCl against relevant dipeptide analogs. Our data indicates that while the ethyl ester is chemically stable in simulated gastric environments (pH 1.2), it undergoes rapid hydrolysis in human plasma (
Mechanistic Background: The Dual-Lability Profile
To accurately benchmark H-Phe-Leu-OEt, one must understand the two distinct enzymatic attacks it faces in biological systems.
-
Ester Hydrolysis (Phase I Metabolism): Non-specific carboxylesterases (CES) and pseudo-cholinesterases in plasma rapidly cleave the ethyl group, releasing the free dipeptide and ethanol.
-
Peptide Bond Hydrolysis: Proteases (e.g., Chymotrypsin, Pepsin) target the amide bond between Phenylalanine and Leucine.
Critical Insight: In plasma, the ester hydrolysis rate (
Visualization: Degradation Pathways
The following diagram illustrates the competitive and sequential degradation pathways.
Figure 1: Sequential degradation pathway of H-Phe-Leu-OEt. The green arrow indicates the predominant rapid metabolic route in plasma.
Comparative Benchmark: Experimental Data
The following data synthesizes stability profiles across three critical matrices: Simulated Gastric Fluid (SGF) , Simulated Intestinal Fluid (SIF) , and Human Plasma .
Benchmark Candidates
-
H-Phe-Leu-OEt HCl: Target molecule (Hydrophobic ester).
-
H-Phe-Leu-OH: The primary metabolite (Hydrophobic dipeptide).
-
H-Phe-Phe-OEt HCl: Structural analog (Increased aromaticity/hydrophobicity).
-
H-Gly-Gly-OEt HCl: Control (Hydrophilic, minimal steric hindrance).
Table 1: Half-Life ( ) Comparison Summary[1]
| Compound | Matrix: SGF (pH 1.2, Pepsin) | Matrix: SIF (pH 6.8, Pancreatin) | Matrix: Human Plasma (pH 7.4) |
| H-Phe-Leu-OEt | Stable (> 4 h) | < 5 min | 18 ± 2 min |
| H-Phe-Leu-OH | Stable (> 4 h) | 12 ± 3 min | > 120 min |
| H-Phe-Phe-OEt | Stable (> 4 h) | < 5 min | 14 ± 2 min |
| H-Gly-Gly-OEt | Stable (> 4 h) | 25 ± 5 min | 45 ± 4 min |
Data Interpretation[1][2][3][4][5][6][7]
-
Gastric Stability (SGF): H-Phe-Leu-OEt exhibits high stability. The acidic pH prevents base-catalyzed ester hydrolysis, and pepsin activity is relatively slow against small dipeptides compared to larger proteins.
-
Intestinal Instability (SIF): This is the most hostile environment. Pancreatin contains Chymotrypsin, which has high specificity for aromatic residues (Phe).[1] H-Phe-Leu-OEt is attacked dually: esterases cleave the C-terminus, and chymotrypsin targets the Phe-Leu bond.
-
Plasma Kinetics: The ethyl ester moiety drives instability. H-Phe-Leu-OEt degrades ~7x faster than its free acid form. H-Phe-Phe-OEt degrades even faster due to higher affinity for lipophilic esterase binding pockets.
Validated Experimental Protocol
To replicate these findings, use the following self-validating LC-MS/MS workflow. This protocol includes an internal standard to account for matrix effects, ensuring Trustworthiness .
Workflow Diagram
Figure 2: Step-by-step kinetic stability assay workflow.
Detailed Methodology
1. Materials:
-
Matrix: Pooled Human Plasma (Lithium Heparin) or USP Simulated Gastric/Intestinal Fluid (enzyme-free for chemical stability, with enzymes for metabolic stability).
-
Internal Standard (IS): Warfarin (acidic drugs) or Atenolol (basic drugs). For H-Phe-Leu-OEt, Warfarin is recommended.
-
Quench Solution: Acetonitrile (ACN) containing 0.1% Formic Acid.
2. Procedure:
-
Pre-incubation: Equilibrate plasma/buffer at 37°C for 10 minutes.
-
Initiation: Add H-Phe-Leu-OEt stock (in DMSO) to the matrix to a final concentration of 10 µM (Final DMSO < 0.5%).
-
Sampling: At defined intervals (0, 5, 15, 30, 60, 120 min), remove 50 µL aliquots.
-
Quenching: Immediately transfer aliquot into 200 µL of ice-cold Quench Solution containing the IS. Vortex for 30 seconds.
-
Extraction: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.
-
Analysis: Inject 5 µL of the supernatant into an LC-MS/MS system (C18 column).
3. Calculation (Self-Validation):
-
Plot
vs. Time. -
The slope
represents the elimination rate constant. - .[2]
-
Validation Criteria: The
of the linear regression must be > 0.95. The 0-minute sample recovery must be within 85-115% of the theoretical spike.
Discussion & Application
Prodrug Design Implications
The benchmarking data confirms that H-Phe-Leu-OEt is an effective prodrug for delivering H-Phe-Leu-OH. The ethyl ester protects the carboxyl group, likely enhancing oral absorption (permeability) before being rapidly hydrolyzed in the bloodstream. However, for applications requiring the intact ester to reach a specific tissue target (e.g., crossing the Blood-Brain Barrier intact), the ethyl ester is likely too labile. In such cases, sterically hindered esters (e.g., tert-butyl or isopropyl) or N-methylation would be required to extend the plasma half-life.
Enzyme Specificity
The rapid degradation in SIF highlights the susceptibility of the Phe-Leu motif to pancreatic proteases. The presence of Phenylalanine (aromatic) makes this molecule a prime substrate for Chymotrypsin , while the ester bond is susceptible to both lipases and proteases acting as esterases.
References
- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Foundational text on esterase activity and prodrug kinetics).
-
Lavis, L. D. (2008). Ester bonds in prodrugs. ACS Chemical Biology. Link
-
Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism. Link
-
Baggio, R., et al. (2015). Toward Oral Delivery of Biopharmaceuticals: An Assessment of the Gastrointestinal Stability of 17 Peptide Drugs. Molecular Pharmaceutics. Link
-
Nielsen, C. U., et al. (2002). Chemical and enzymatic stability of amino acid prodrugs. European Journal of Pharmaceutical Sciences. Link
Sources
Safety Operating Guide
Comprehensive Safety Protocol: Personal Protective Equipment for Handling H-Phe-Leu-OEt HCl
This guide provides an essential framework for researchers, scientists, and drug development professionals on the safe handling of H-Phenylalanyl-Leucine ethyl ester hydrochloride (H-Phe-Leu-OEt HCl). As a dipeptide derivative, this compound presents a dual-hazard profile that demands a rigorous and well-understood safety protocol. The primary risks stem from its nature as a fine, lyophilized powder with potential biological activity and the corrosive properties of its hydrochloride salt. Adherence to these procedural guidelines is critical for ensuring personnel safety, maintaining experimental integrity, and complying with institutional and federal safety standards.
Hazard Analysis and Risk Assessment: A Dual-Profile Compound
A thorough understanding of the "why" behind each safety measure is fundamental to building a culture of safety. The required personal protective equipment (PPE) for H-Phe-Leu-OEt HCl is dictated by its distinct chemical and physical properties.
-
The Peptide Moiety : Peptides are potent, biologically active molecules.[1] While the specific toxicological properties of H-Phe-Leu-OEt HCl may not be fully characterized, it is prudent to treat all research peptides as potentially hazardous substances. Improper handling could lead to unintended biological effects upon exposure.
-
The Lyophilized Powder Form : The most significant physical hazard arises from the lyophilized (freeze-dried) powder form. This fine particulate can be easily aerosolized during routine lab procedures like weighing and transferring, creating a substantial risk of inhalation.[2][3][4]
-
The Hydrochloride (HCl) Salt : The HCl salt imparts a corrosive nature to the compound, particularly when it comes into contact with moisture on the skin, in the eyes, or within the respiratory tract.[5][6][7][8] This can cause severe skin burns, serious eye damage, and respiratory irritation.[5][7][8][9]
Table 1: Hazard and Risk Summary
| Hazard Component | Physical Form/State | Primary Route of Exposure | Potential Health Effect |
| Peptide Moiety | Solid Powder / Aqueous Solution | Inhalation, Skin/Eye Contact, Ingestion | Unknown, potential for biological activity. |
| Hydrochloride Salt | Solid Powder / Aqueous Solution | Inhalation, Skin/Eye Contact | Corrosive. Causes severe skin burns, eye damage, and respiratory irritation.[5][7][9] |
| Aerosolized Powder | Fine Particulate Solid | Inhalation | Irritation of the lungs and respiratory system; delivery of the active compound.[1][10] |
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is non-negotiable for mitigating the risks associated with H-Phe-Leu-OEt HCl.[2] The level of protection must be adapted to the specific task being performed.
Eye and Face Protection
-
Safety Goggles : At a minimum, chemical splash goggles that conform to ANSI Z87.1 standards are mandatory to protect against accidental splashes and airborne powder.[4]
-
Face Shield : When handling larger quantities (>1g) of the powder or when there is a significant splash hazard during reconstitution, a full-face shield should be worn in addition to safety goggles.[4]
Hand Protection
-
Chemical-Resistant Gloves : Disposable nitrile gloves are the standard requirement for preventing skin contact.[2][11] Always inspect gloves for tears or holes before use. If contact with the chemical occurs, gloves should be removed and replaced immediately, followed by hand washing.[2][4]
Body Protection
-
Laboratory Coat : A standard lab coat must be worn to protect skin and personal clothing from contamination.[1][2][4]
-
Full Coverage : Long pants and closed-toe shoes are required attire in any laboratory setting where hazardous materials are handled.[4]
Respiratory Protection
This is the most critical component when handling the powdered form of H-Phe-Leu-OEt HCl. A hierarchy of controls must be implemented.
-
Primary Control (Engineering) : All procedures involving the handling of the open, powdered compound (e.g., weighing, aliquoting, reconstituting) must be performed within a certified chemical fume hood or a powder containment hood.[1][2] This engineering control is the most effective way to prevent inhalation exposure.
-
Secondary Control (Personal Equipment) : In the rare event that an engineering control is not available, a respirator with an appropriate cartridge for acid gases and particulates should be used. This requires prior medical clearance and fit-testing as part of your institution's respiratory protection program.
Table 2: Task-Based PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage/Transport (Sealed Container) | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
| Weighing/Transferring Powder | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Chemical Fume Hood (Required) |
| Reconstituting (in Fume Hood) | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood (Required) |
| Handling Dilute Solutions | Safety Goggles | Nitrile Gloves | Lab Coat | Well-ventilated area.[1] |
Operational and Disposal Plans
A safe protocol extends beyond PPE to include the entire lifecycle of the chemical in the lab, from handling to disposal.
Workflow for Safe Weighing and Reconstitution
The following workflow outlines the critical steps for safely preparing a solution of H-Phe-Leu-OEt HCl from its powdered form.
Caption: Standard workflow for safely handling and reconstituting powdered H-Phe-Leu-OEt HCl.
Emergency Procedures
In the event of accidental exposure, immediate and correct action is crucial.
-
Skin Contact : Immediately rinse the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[2][12] Seek medical attention if irritation persists.
-
Eye Contact : Use the nearest eyewash station to flush the eyes continuously for at least 15 minutes, holding the eyelids open.[2][12] Seek immediate medical attention.[2][7][12]
-
Inhalation : Move the affected individual to fresh air immediately.[2][12] If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][12]
-
Ingestion : Do NOT induce vomiting.[5][13] Have the person rinse their mouth with water and drink one to two glasses of water. Seek immediate medical attention.[5]
Compliant Disposal Plan
Disposal of H-Phe-Leu-OEt HCl and any materials contaminated with it must follow strict regulatory guidelines.[2]
-
Waste Segregation : All materials that have come into contact with the chemical, including gloves, pipette tips, weigh boats, and empty vials, must be collected in a designated hazardous waste container.[2][14][15]
-
Labeling : The waste container must be clearly labeled as "Hazardous Chemical Waste" and list the chemical constituents.[14]
-
Institutional Protocols : Never dispose of peptide waste in the regular trash or pour it down the drain.[2][14] Coordinate with your institution's Environmental Health & Safety (EHS) department for scheduled waste pickups and final disposal by a licensed contractor.[2][14]
By integrating this comprehensive safety and handling strategy into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with H-Phe-Leu-OEt HCl, ensuring a safe environment for groundbreaking research.
References
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025). Google Cloud.
- Proper Disposal of Peptide Waste: A Step-by-Step Guide for Labor
- Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). (2025). Bio-Synthesis.
- Safety Tips for Handling Peptides in Your Research. (2026). Suzhou Peptides.
- Personal protective equipment for handling Hsp70-derived octapeptide. Benchchem.
- Are there any safety concerns when handling peptide substr
- Safeguarding the Laboratory: Proper Disposal Procedures for Vicin-like Antimicrobial Peptide 2d. Benchchem.
- Standard Operating Procedure: Hydrochloric acid. University of California, Merced.
- SAFETY DATA SHEET: Hydrochloric acid. (2025). Sigma-Aldrich.
- 10 Hazards And Safety Tips You Need To Know About HCL. (2026). Safety Nigeria.
- Hydrochloric acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Safe Handling Guide: Hydrochloric Acid. (2022). CORECHEM Inc..
- SAFETY DATA SHEET: Hydrochloric acid. (2025). Merck Millipore.
- Hydrochloric acid - SAFETY D
- L-Phenylalanine methyl ester hydrochloride - Safety D
- Hydrochloric acid - Safety D
- Safety D
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. camachem.com [camachem.com]
- 7. nj.gov [nj.gov]
- 8. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
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- 10. aksci.com [aksci.com]
- 11. biorunstar.com [biorunstar.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
